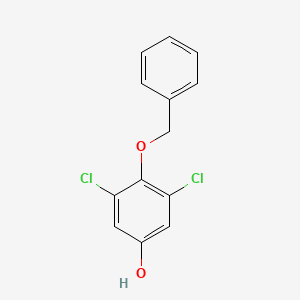
3,5-Dichloro-4-(phenylmethoxy)phenol
Vue d'ensemble
Description
3,5-Dichloro-4-(phenylmethoxy)phenol is an organic compound with the molecular formula C13H10Cl2O2 . It has a molecular weight of 269.13 . The IUPAC name for this compound is 4-(benzyloxy)-3,5-dichlorophenol .
Molecular Structure Analysis
The InChI code for 3,5-Dichloro-4-(phenylmethoxy)phenol is 1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific representation of the molecule’s structure.Safety and Hazards
The compound is considered hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P351, and P338 . These statements advise avoiding breathing dust, washing thoroughly after handling, and taking specific actions if the compound gets in the eyes .
Mécanisme D'action
Target of Action
The primary target of 3,5-Dichloro-4-(phenylmethoxy)phenol is soluble adenylyl cyclase . This enzyme plays a crucial role in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which is associated with various biological processes such as sperm capacitation, eye pressure regulation, acid-base regulation, and astrocyte/neuron communication .
Mode of Action
3,5-Dichloro-4-(phenylmethoxy)phenol acts as a potent inhibitor of soluble adenylyl cyclase . It binds to the bicarbonate binding site of the enzyme, causing competitive inhibition with the usual bicarbonate substrate . The side chain of arginine 176 within the bicarbonate binding site interacts significantly with the aromatic ring of the molecule . This interaction results in an allosteric, conformational change that interferes with the ability of the active site of soluble adenylyl cyclase to adequately bind ATP and convert it into cAMP .
Biochemical Pathways
The inhibition of soluble adenylyl cyclase by 3,5-Dichloro-4-(phenylmethoxy)phenol affects the cAMP pathway . By preventing the conversion of ATP into cAMP, the compound disrupts the normal functioning of this pathway, which plays a key role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The inhibition of soluble adenylyl cyclase by 3,5-Dichloro-4-(phenylmethoxy)phenol leads to a decrease in the production of cAMP . This can have various molecular and cellular effects, depending on the specific biological processes that are regulated by cAMP in the cells where the compound is active.
Propriétés
IUPAC Name |
3,5-dichloro-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZAYVEEAAJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(phenylmethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



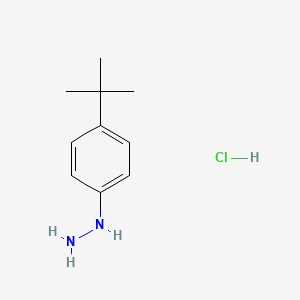
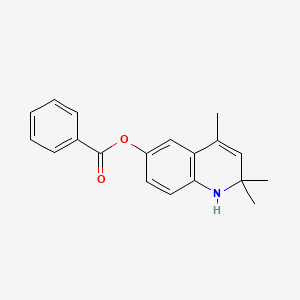
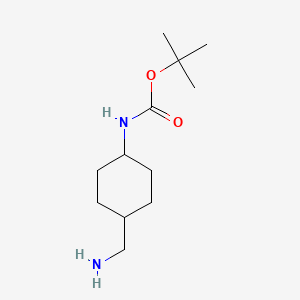
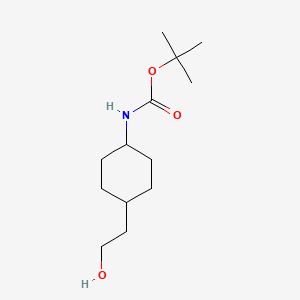
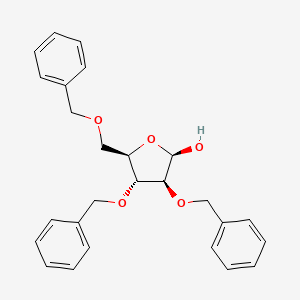
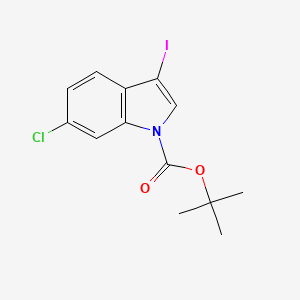


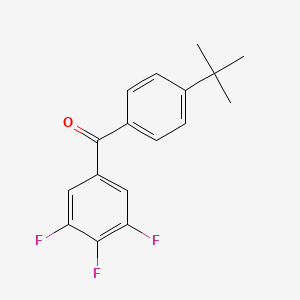
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3024262.png)
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)
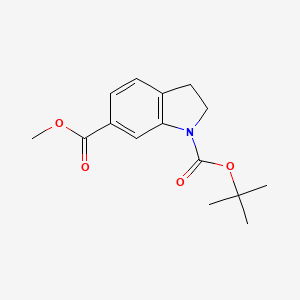

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)